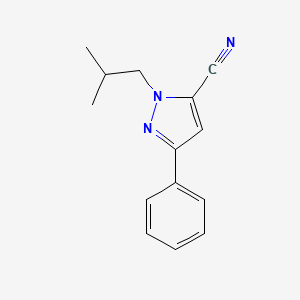
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties, which include a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cycloaddition of nitrile imines with alkenes or alkynes. Another method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isobutyl and cyano groups .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often employ catalytic systems and controlled reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed coupling reactions has been reported to produce pyrazole derivatives with high selectivity .
化学反应分析
Types of Reactions
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-phenyl-3-methyl-1H-pyrazole-5-carbonitrile
- 1-isobutyl-3-methyl-1H-pyrazole-5-carbonitrile
- 1-phenyl-3-isobutyl-1H-pyrazole-5-carbonitrile
Uniqueness
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and phenyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for drug development .
生物活性
1-Isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention in recent research for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H14N4
- Molecular Weight : 226.28 g/mol
The presence of the isobutyl and phenyl groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
These findings suggest that this compound may exhibit similar mechanisms of action, potentially inducing apoptosis and inhibiting key kinases involved in cancer progression.
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound's structural features may allow it to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.
| Study | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Fan et al. (2022) | COX-1 | 5.40 | Selective inhibition |
| Fan et al. (2022) | COX-2 | 0.01 | High selectivity |
Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented, showcasing their potential as novel antibacterial agents against resistant strains.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 10 | Not specified | Various pathogens |
These derivatives demonstrated significant activity against pathogenic isolates, indicating a promising avenue for further research into their use as antimicrobial agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Enzyme Inhibition : The ability to inhibit key enzymes such as COX and Aurora-A kinase suggests a multifaceted approach to disrupting cancer cell proliferation and inflammatory processes.
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or function may contribute to its antimicrobial properties.
属性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-5-phenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,10H2,1-2H3 |
InChI 键 |
NLLOPJWQYFZBPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















